molecular formula C15H10BrClN2OS B2385371 (E)-4-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865543-83-5

(E)-4-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2385371
CAS RN: 865543-83-5
M. Wt: 381.67
InChI Key: MUGUBZLBYJLMFI-OBGWFSINSA-N
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Description

The compound “(E)-4-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is a derivative of benzothiazole . Benzothiazole derivatives have been found to have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or a S-oxidation/S-F bond formation/SuFEx approach .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined by their C, H, and N analysis . For example, one of the derivatives, N-(4-Methylbenzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl) ethylamino] benzamide, has a yield of 93%; m.p. 210–214 °C; FT-IR (KBr, ν max cm −1): 1270 (C–S); 1652 (C=N); 1670 (amide C=O); 3135–3165 (–NH) .

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibitphosphodiesterase enzymes (PDEs) . PDEs play a crucial role in cellular signaling by breaking down cyclic nucleotides like cAMP and cGMP, which are involved in a variety of physiological processes.

Mode of Action

Compounds with similar structures have been reported to inhibit their targets throughcompetitive inhibition . This means that the compound binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity.

Pharmacokinetics

For instance, if a compound is soluble in ethanol, it may be well-absorbed in the gastrointestinal tract and distributed throughout the body .

Advantages and Limitations for Lab Experiments

One of the main advantages of using (E)-4-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide in lab experiments is its potency as a protein-protein interaction inhibitor. This makes it a valuable tool for researchers looking to study these interactions in a range of different cellular contexts. However, one limitation of using this compound is that it can be toxic to cells at high concentrations, which can limit its usefulness in some experiments.

Future Directions

There are a range of future directions that could be explored in the study of (E)-4-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide. One potential area of research is the development of more potent and selective inhibitors of specific protein-protein interactions. Another area of interest is the use of this compound in the development of new therapeutics for a range of diseases, including cancer and neurodegenerative disorders. Finally, there is also potential for the development of new imaging techniques that utilize this compound as a fluorescent probe to visualize protein-protein interactions in real time.

Synthesis Methods

The synthesis of (E)-4-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves the reaction of 4-chloro-3-methylbenzo[d]thiazol-2-amine with 4-bromo-2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using standard techniques such as column chromatography.

Scientific Research Applications

(E)-4-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide has been used in a range of scientific research applications. One of its primary uses is in the study of protein-protein interactions. It has been found to be a potent inhibitor of a range of protein-protein interactions, making it a valuable tool for researchers looking to understand the mechanisms underlying these interactions.

properties

IUPAC Name

4-bromo-N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClN2OS/c1-19-13-11(17)3-2-4-12(13)21-15(19)18-14(20)9-5-7-10(16)8-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGUBZLBYJLMFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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